molecular formula C9H7BrClNO4 B2422055 Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate CAS No. 2098310-08-6

Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate

Cat. No. B2422055
CAS RN: 2098310-08-6
M. Wt: 308.51
InChI Key: KDIHMGGBWHFYPJ-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate is a brominated nitrobenzoate compound which is widely used in synthetic organic chemistry. It is a colorless crystalline solid and is soluble in many organic solvents. This compound has a wide range of applications in organic synthesis, drug research and development, and as a reagent for various biological and biochemical experiments.

Scientific Research Applications

Genotoxic Impurities Detection in Pharmaceuticals

Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate, among other related compounds, has been identified as a genotoxic impurity in lenalidomide, a therapeutic drug. A study developed and validated an HPLC method for the simultaneous detection and quantification of this compound and other related impurities, emphasizing the importance of monitoring genotoxic impurities in pharmaceuticals to ensure drug safety and compliance with regulatory standards (Gaddam et al., 2020).

Synthesis of Chlorantraniliprole

In the field of agricultural chemistry, the compound has been indirectly referenced in the synthesis of chlorantraniliprole, a pesticide. The study outlined a series of chemical reactions starting from 3-methyl-2-nitrobenzoic acid leading to chlorantraniliprole, showcasing the complex pathways involved in synthesizing agricultural chemicals (Yi-fen et al., 2010).

Bromination and Nitration in Chemical Synthesis

Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate is structurally related to compounds studied for bromination and nitration reactions, essential processes in organic synthesis. Research in this area has contributed to understanding the reactivity and substitution patterns in various organic compounds, providing insights into more complex synthetic pathways (Cooper et al., 1970).

Role in Synthesizing Anticancer Drugs

The compound is also referenced in the context of synthesizing anticancer drugs, like lenalidomide. A study discussed a green and scalable process for synthesizing lenalidomide, highlighting the importance of finding efficient and environmentally friendly methods to produce therapeutic compounds (Ponomaryov et al., 2015).

properties

IUPAC Name

methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO4/c1-16-9(13)8-5(4-10)6(11)2-3-7(8)12(14)15/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIHMGGBWHFYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1CBr)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate

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